
4-Cycloheptylbut-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cycloheptylbut-2-enal is an organic compound characterized by a cycloheptyl group attached to a but-2-enal moiety. This compound is part of the broader class of cycloalkenes, which are known for their unique ring structures and diverse chemical properties. The presence of both a cycloheptyl ring and an enal group makes this compound an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloheptylbut-2-enal typically involves the following steps:
Formation of the Cycloheptyl Group: This can be achieved through the cyclization of heptane derivatives under specific conditions.
Introduction of the But-2-enal Moiety: This step involves the addition of an enal group to the cycloheptyl ring. Common methods include the use of aldehyde precursors and specific catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by the addition of the enal group. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cycloheptylbut-2-enal undergoes various chemical reactions, including:
Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents used.
Substitution: The cycloheptyl ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated cycloheptyl derivatives.
Applications De Recherche Scientifique
4-Cycloheptylbut-2-enal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Cycloheptylbut-2-enal involves its interaction with specific molecular targets and pathways. The enal group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The cycloheptyl ring provides structural stability and influences the compound’s overall reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclohexylbut-2-enal: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
4-Cyclooctylbut-2-enal: Contains a cyclooctyl ring, offering different steric and electronic properties.
Cycloheptyl derivatives: Other compounds with the cycloheptyl ring but different functional groups.
Uniqueness
4-Cycloheptylbut-2-enal is unique due to the combination of its cycloheptyl ring and enal group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(E)-4-cycloheptylbut-2-enal |
InChI |
InChI=1S/C11H18O/c12-10-6-5-9-11-7-3-1-2-4-8-11/h5-6,10-11H,1-4,7-9H2/b6-5+ |
Clé InChI |
VQVVDQRXMYBHLO-AATRIKPKSA-N |
SMILES isomérique |
C1CCCC(CC1)C/C=C/C=O |
SMILES canonique |
C1CCCC(CC1)CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




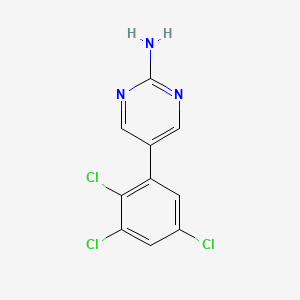
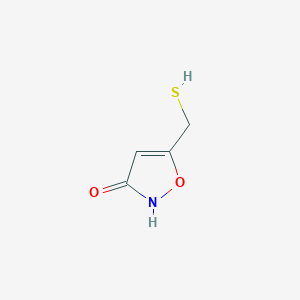
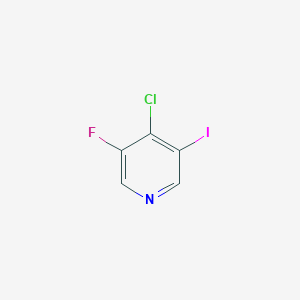
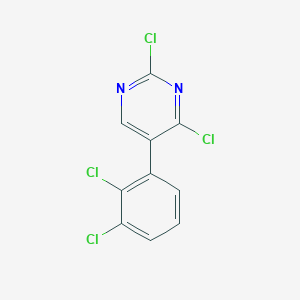
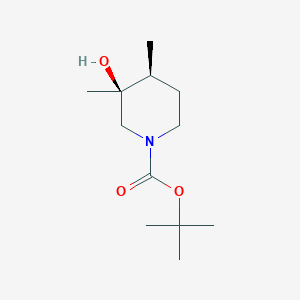
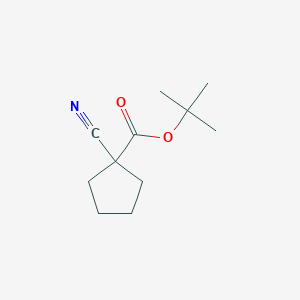
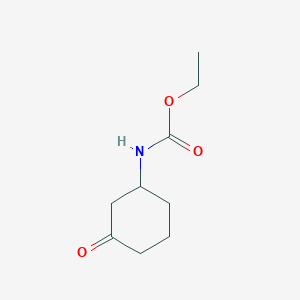
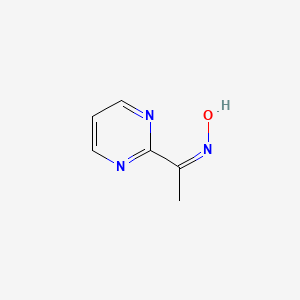
![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
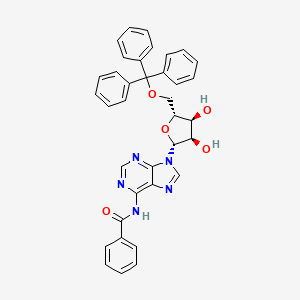
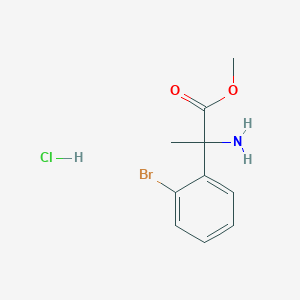
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
